molecular formula C19H14N4O3S2 B12120789 N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide

N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide

Cat. No.: B12120789
M. Wt: 410.5 g/mol
InChI Key: ZHXCQZKNRCODEG-UHFFFAOYSA-N
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Description

N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide is a complex organic compound featuring a benzimidazole moiety linked to a thiazolidinone ring, with a methoxybenzamide group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide typically involves multiple steps:

    Formation of Benzimidazole Intermediate: The initial step involves the synthesis of the benzimidazole intermediate. This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Thiazolidinone Ring Formation: The benzimidazole intermediate is then reacted with a thioamide and an α-haloketone to form the thiazolidinone ring. This step often requires refluxing in an appropriate solvent like ethanol or acetonitrile.

    Final Coupling Reaction: The final step involves coupling the thiazolidinone intermediate with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The methoxy group on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzimidazole and thiazolidinone derivatives.

Biology

Biologically, the compound has shown promise in inhibiting specific enzymes and pathways, making it a candidate for drug development. Its ability to interact with biological macromolecules is of particular interest.

Medicine

In medicinal chemistry, N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide is explored for its potential as an anticancer agent. Studies have indicated its efficacy in inhibiting cancer cell proliferation by targeting specific signaling pathways .

Industry

Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may inhibit key signaling pathways involved in cell proliferation and survival, such as the STAT3 pathway .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzimidazol-2-yl)-1,3-thiazolidin-2-imine
  • N-(benzimidazol-2-yl)-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxybenzamide moiety enhances its potential as a therapeutic agent by improving its pharmacokinetic properties.

Properties

Molecular Formula

C19H14N4O3S2

Molecular Weight

410.5 g/mol

IUPAC Name

N-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]-2-methoxybenzamide

InChI

InChI=1S/C19H14N4O3S2/c1-26-14-9-5-2-6-11(14)17(24)22-23-18(25)15(28-19(23)27)10-16-20-12-7-3-4-8-13(12)21-16/h2-10,25H,1H3,(H,22,24)

InChI Key

ZHXCQZKNRCODEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NN2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O

Origin of Product

United States

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